Hydroalumination Reactivity: 1-Undecene vs. Internal Undecene Isomers
In hydroalumination reactions, the terminal double bond of 1-Undecene demonstrates a reaction rate that is over two orders of magnitude greater than that of its internal isomers. This stark difference quantifies the critical importance of the alpha-olefin structure for achieving efficient and complete conversion in this specific synthetic pathway [1].
| Evidence Dimension | Relative reaction rate (hydroalumination) |
|---|---|
| Target Compound Data | 1000 (relative rate) |
| Comparator Or Baseline | cis/trans internal undecenes |
| Quantified Difference | Relative rates for internal isomers range from 4.2 to 6.5, compared to 1000 for 1-undecene. |
| Conditions | Reaction with a 15 mole excess of Bui₂AlH at 65 °C. |
Why This Matters
This 200-fold difference in reactivity dictates the feasibility and efficiency of synthesizing specific organoaluminum intermediates, making 1-Undecene the mandatory precursor for certain synthetic routes.
- [1] ScienceDirect. (n.d.). 1-Undecene (see section 46.2.5.4 Internal olefins). Retrieved from https://www.sciencedirect.com/topics/chemistry/1-undecene View Source
